6h-Pyrrolo[3,4-b]pyridin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6H-pyrrolo[3,4-b]pyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJYOIFBOGQDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2N=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6h Pyrrolo 3,4 B Pyridin 5 Ol and Its Polyheterocyclic Derivatives
Multicomponent Reaction Strategies (MCRs) for Pyrrolo[3,4-b]pyridin-5-one Synthesis
Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules like pyrrolo[3,4-b]pyridin-5-ones in a one-pot manner. mdpi.comnih.gov These reactions offer high atom economy and reduce the number of synthetic steps, time, and resources compared to traditional multi-step methods. nih.gov
Ugi-Zhu Three-Component Reaction (UZ-3CR) as a Foundational Synthetic Tool
The Ugi-Zhu three-component reaction (UZ-3CR) is a cornerstone in the synthesis of pyrrolo[3,4-b]pyridin-5-ones. mdpi.comnih.govnih.gov This reaction typically involves the sequential combination of an aldehyde, an amine, and an α-isocyanoacetamide to form a 5-aminooxazole intermediate. mdpi.comnih.gov This intermediate is pivotal as it serves as a scaffold for subsequent transformations to build the final pyrrolo[3,4-b]pyridin-5-one core. nih.gov The UZ-3CR is highly versatile, allowing for the introduction of various substituents by changing the starting components, which is crucial for generating libraries of derivatives for further studies. mdpi.comnih.gov
The general mechanism begins with the condensation of an aldehyde and an amine to form an imine. mdpi.comnih.gov This imine is then activated by a Lewis acid catalyst, facilitating a nucleophilic attack by the isocyanide. mdpi.comnih.gov A subsequent non-prototropic chain-ring tautomerization yields the 5-aminooxazole. mdpi.comnih.gov
Integration of Click-Type Cycloadditions for Post-MCR Functionalization
To further expand the molecular diversity of the pyrrolo[3,4-b]pyridin-5-one scaffold, "click" chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been integrated as a post-MCR functionalization strategy. mdpi.comnih.govfrontiersin.org This approach involves designing one of the initial MCR components with an orthogonal functional group, such as a nitrile or a terminal alkyne, that does not interfere with the initial MCR and cascade sequence. mdpi.comnih.gov
For instance, using an aldehyde bearing a nitrile group allows for the formation of the pyrrolo[3,4-b]pyridin-5-one core, with the nitrile group available for a subsequent click reaction. mdpi.com This nitrile can then be converted into a tetrazole ring via a [3+2] cycloaddition with an azide (B81097) source, or into a 2,4-diamino-1,3,5-triazine. mdpi.com Similarly, if a propargylamine (B41283) is used as the amine component in the initial Ugi-3CR, the resulting pyrrolo[3,4-b]pyridin-5-one will feature a terminal alkyne. nih.govfrontiersin.org This alkyne can then undergo a CuAAC reaction with various azides to introduce a triazole moiety, leading to the synthesis of complex tris-heterocycles. nih.govfrontiersin.org This modular approach allows for the late-stage introduction of diverse functional groups and heterocyclic systems. mdpi.comnih.gov
Diversity-Oriented Synthesis (DOS) Approaches for Complex Polyheterocycles
Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse and complex molecules. mdpi.com In the context of pyrrolo[3,4-b]pyridin-5-one synthesis, DOS is achieved by combining MCRs with subsequent functionalization reactions. mdpi.com A reagent-based approach is often employed, where a common scaffold, such as a 5-aminooxazole or a functionalized pyrrolo[3,4-b]pyridin-5-one, is used to generate a variety of structurally distinct polyheterocycles. mdpi.com
The Ugi-Zhu reaction is particularly well-suited for DOS as it allows for appendage diversity by varying the three initial components. mdpi.com Furthermore, by incorporating orthogonal functional groups into the starting materials, skeletal diversity can be achieved through post-MCR transformations like the click reactions mentioned previously. mdpi.com This strategy has been successfully used to synthesize novel tris-heterocyclic compounds containing the pyrrolo[3,4-b]pyridin-5-one core linked to other heterocycles like tetrazoles and triazines. mdpi.com
Catalysis and Reaction Optimization in Pyrrolo[3,4-b]pyridin-5-one Synthesis
The efficiency of the multicomponent strategies for synthesizing pyrrolo[3,4-b]pyridin-5-ones is highly dependent on the choice of catalyst and reaction conditions.
Application of Lewis Acid Catalysts (e.g., Ytterbium Triflate, Scandium(III) Triflate)
Lewis acid catalysts play a crucial role in activating the imine intermediate formed during the Ugi-Zhu reaction, making it more susceptible to nucleophilic attack by the isocyanide. mdpi.comnih.govresearchgate.net Rare earth metal triflates, such as Ytterbium(III) triflate (Yb(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃), have emerged as particularly effective catalysts for these transformations. mdpi.comnih.govresearcher.liferesearchgate.net These catalysts are known for their high Lewis acidity, stability in the presence of water and air, and tolerance to a wide range of functional groups. researchgate.net
Optimization studies have shown that the choice of catalyst can significantly impact the reaction yield. nih.govnih.gov For example, in the synthesis of certain bis-furyl-pyrrolo[3,4-b]pyridin-5-ones, Ytterbium(III) triflate provided the highest yield compared to Scandium(III) triflate and Indium(III) chloride when toluene (B28343) was used as the solvent. nih.gov In other instances, Scandium(III) triflate has proven to be the catalyst of choice. nih.govfrontiersin.org The optimal catalyst is often determined empirically for a specific set of substrates and reaction conditions. nih.gov Microwave irradiation is also frequently employed as a heat source to accelerate the reactions. mdpi.comnih.govnih.govnih.gov
Below is a table summarizing the catalyst screening for the synthesis of a bis-furyl-pyrrolo[3,4-b]pyridin-5-one derivative. nih.gov
| Entry | Solvent | Catalyst | Yield (%) |
| 1 | MeOH | Sc(OTf)₃ | 23 |
| 2 | EtOH | Sc(OTf)₃ | 17 |
| 3 | CH₃CN | Sc(OTf)₃ | 10 |
| 4 | PhMe | Sc(OTf)₃ | 65 |
| 5 | PhMe | NH₄Cl | 24 |
| 6 | PhMe | Yb(OTf)₃ | 82 |
| 7 | PhMe | InCl₃ | 51 |
Utilization of Microwave Irradiation for Enhanced Reaction Efficiency
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of pyrrolo[3,4-b]pyridin-5-one derivatives. This technique often leads to significantly shorter reaction times and improved yields compared to conventional heating methods. semanticscholar.orgnih.gov
In another study, microwave irradiation was employed in the synthesis of 2,4-diamino-1,3,5-triazine-pyrrolo[3,4-b]pyridin-5-ones. mdpi.com The reaction of a pyrrolo[3,4-b]pyridin-5-one intermediate with dicyandiamide (B1669379) was heated using microwave irradiation at 150 °C and 250 W for 90 minutes. mdpi.com This method highlights the utility of microwave heating for promoting challenging cyclization reactions.
The synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates also benefited from microwave assistance. frontiersin.org The optimal conditions for this multi-step reaction involved microwave heating at 60°C in the presence of scandium(III) triflate as a catalyst and toluene as the solvent. frontiersin.org
Optimization of Solvent Systems for Improved Yields
The choice of solvent plays a critical role in the efficiency and outcome of the synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives. Toluene has been identified as a highly effective solvent in several one-pot syntheses of these compounds. mdpi.comnih.govresearchgate.net Its use, in combination with a ytterbium triflate catalyst, has been shown to provide good to excellent yields in the Ugi-Zhu based synthesis of various pyrrolo[3,4-b]pyridin-5-ones. mdpi.comnih.gov
In the synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates, a comparison of solvents revealed that toluene (PhMe) provided superior yields compared to methanol (B129727) (MeOH). frontiersin.org The use of scandium(III) triflate as a catalyst with toluene as the solvent under microwave heating at 60°C was established as the optimal condition for the synthesis of a library of these compounds. frontiersin.org
For the synthesis of 2,4-diamino-1,3,5-triazine-pyrrolo[3,4-b]pyridin-5-ones, 2-methoxyethan-1-ol was used as the solvent for the microwave-assisted reaction between a pyrrolo[3,4-b]pyridin-5-one precursor and dicyandiamide. mdpi.com In contrast, the synthesis of 5-substituted-1H-tetrazolyl-pyrrolo[3,4-b]pyridin-5-ones involved a mixture of water and isopropyl alcohol (1:1 v/v) as the solvent system for the reaction with sodium azide and zinc bromide under heating. mdpi.com
The following table summarizes the optimized solvent systems for different synthetic routes:
| Target Compound Class | Solvent System | Catalyst | Heat Source | Reference |
| Pyrrolo[3,4-b]pyridin-5-ones | Toluene | Ytterbium triflate | Microwave | mdpi.comnih.govresearchgate.net |
| BODIPY-pyrrolo[3,4-b]pyridin-5-ones | Toluene (PhMe) | Scandium(III) triflate | Microwave | frontiersin.org |
| 2,4-Diamino-1,3,5-triazine-pyrrolo[3,4-b]pyridin-5-ones | 2-Methoxyethan-1-ol | Potassium hydroxide (B78521) | Microwave | mdpi.com |
| 5-Substituted-1H-tetrazolyl-pyrrolo[3,4-b]pyridin-5-ones | H₂O/i-PrOH (1:1 v/v) | Zinc bromide | Conventional Heating | mdpi.com |
Strategic Functionalization and Derivatization Approaches
The core 6h-pyrrolo[3,4-b]pyridin-5-one scaffold can be strategically functionalized to introduce a variety of heterocyclic moieties, leading to compounds with diverse potential applications. These approaches often utilize the reactivity of specific functional groups on the pyrrolopyridinone core to build more complex polyheterocyclic systems.
Synthesis of 5-Substituted-1H-tetrazolyl-pyrrolo[3,4-b]pyridin-5-ones
A key strategy for introducing a tetrazole ring involves the [3+2] cycloaddition reaction between a nitrile group on the pyrrolo[3,4-b]pyridin-5-one core and an azide source. mdpi.com In one reported synthesis, a pyrrolo[3,4-b]pyridin-5-one bearing a nitrile group was converted to the corresponding 5-substituted-1H-tetrazolyl derivative. mdpi.comnih.gov This transformation was achieved by reacting the nitrile-containing precursor with sodium azide. mdpi.comnih.gov The reaction conditions were optimized, and it was found that using zinc bromide in equimolar amounts in a 1:1 mixture of water and isopropanol (B130326) at 120 °C in a sealed tube for 40 hours afforded the desired tetrazole in a 45% yield. mdpi.com
Synthesis of 2,4-Diamino-1,3,5-triazine-pyrrolo[3,4-b]pyridin-5-ones
The 1,3,5-triazine (B166579) moiety, a six-membered aromatic heterocycle with three nitrogen atoms, is another important functional group in medicinal chemistry. mdpi.com The synthesis of 2,4-diamino-1,3,5-triazine-pyrrolo[3,4-b]pyridin-5-ones has been accomplished through a click-type [4+2] cycloaddition reaction. mdpi.comresearchgate.net This involves the reaction of a nitrile-functionalized pyrrolo[3,4-b]pyridin-5-one with dicyandiamide. mdpi.comnih.gov The reaction is typically carried out in 2-methoxyethan-1-ol with a catalytic amount of potassium hydroxide under microwave irradiation at 150 °C for 90 minutes. mdpi.com A plausible mechanism suggests that dicyandiamide acts as a 4π component, which, after deprotonation, undergoes a cycloaddition with the nitrile group, followed by a base-assisted aromatization to yield the final product. mdpi.com
Introduction of Piperazine Linkers and Other Heterocyclic Moieties
The versatility of the Ugi reaction and subsequent cascade processes allows for the incorporation of various other heterocyclic substituents, including morpholine (B109124) and tryptamine-based moieties, onto the pyrrolo[3,4-b]pyridin-5-one core. nih.govresearchgate.net
Pharmacological Relevance and Biological Activity Studies of Pyrrolo 3,4 B Pyridin 5 Ol Derivatives
Anti-Cancer Research
The pyrrolo[3,4-b]pyridin-5-one scaffold is considered a privileged structure in the development of anti-cancer agents, in part because it is an aza-analogue of isoindolin-1-one (B1195906), a core component of several natural and synthetic anti-cancer compounds. nih.govnih.gov
In Vitro Cytotoxicity Evaluation in Human Carcinoma Cell Lines
Multiple studies have demonstrated the cytotoxic effects of pyrrolo[3,4-b]pyridin-5-one derivatives against various human carcinoma cell lines.
A series of twelve polysubstituted pyrrolo[3,4-b]pyridin-5-ones were synthesized and evaluated for their in vitro activity against human epithelial cervical carcinoma cell lines: SiHa, HeLa, and CaSki. nih.gov Three of the synthesized compounds showed significant cytotoxicity against all three cell lines, with the HeLa cell line being the most sensitive. nih.gov Notably, compound 1l was highly effective against all three cell lines, while compound 1h showed considerable activity against CaSki cells. nih.gov
In another study, a series of pyrrolo[3,4-b]pyridin-5-ones were tested against breast cancer cell lines MDA-MB-231 and MCF-7. nih.gov Compound 1f was identified as having a potent cytotoxic effect on the triple-negative breast cancer cell line MDA-MB-231, with a low IC50 value. nih.govresearchgate.net Interestingly, the compounds, including 1f , did not show significant effects on the MCF-7 breast cancer cell line, suggesting a degree of selectivity. nih.gov
Interactive Table: Cytotoxicity of Pyrrolo[3,4-b]pyridin-5-one Derivatives
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| 1h | CaSki | High Cytotoxicity | nih.gov |
| 1k | SiHa, HeLa, CaSki | Moderate Cytotoxicity | nih.gov |
| 1l | SiHa, HeLa, CaSki | High Cytotoxicity | nih.gov |
| 1f | MDA-MB-231 | Potent Cytotoxic Effect (IC50) | nih.govresearchgate.net |
| 1i | MDA-MB-231 | Moderate Cytotoxic Effect | nih.gov |
| 1d | MDA-MB-231 | Moderate Cytotoxic Effect | nih.gov |
| 1a-1k | MCF-7 | No Significant Effect | nih.gov |
Elucidation of Molecular Mechanisms of Action
Research into the mechanisms underlying the anti-cancer activity of pyrrolo[3,4-b]pyridin-5-one derivatives has pointed to interactions with key cellular targets involved in cell division and survival.
αβ-Tubulin Binding: In silico docking studies on the active compounds from the cervical cancer cell line research suggested that αβ-tubulin is a likely biological target. nih.gov The study found strong hydrophobic interactions between the active pyrrolo[3,4-b]pyridin-5-one derivatives and αβ-tubulin, similar to the known tubulin-binding agent Paclitaxel. nih.gov This suggests that the cytotoxic effects of these compounds may be mediated through the inhibition of microtubule dynamics, which is crucial for mitosis. nih.gov
AKT Inhibition: The serine/threonine kinase AKT is a key component of signaling pathways that promote cell survival and proliferation and is often deregulated in cancer. google.comacs.org Several pyrrolo[3,4-b]pyridin-5-one derivatives have been investigated as potential AKT inhibitors. Molecular docking studies on a series of these compounds against 20 protein targets related to breast cancer identified the serine/threonine-protein kinase AKT1 as a potential target. nih.gov The binding energies calculated from these docking studies were found to be consistent with the in vitro results, suggesting that AKT inhibition may contribute to the observed cytotoxicity. nih.gov Further research has identified various fused heterocyclic ring systems, including pyrrolopyridinones, as promising scaffolds for the development of potent Akt inhibitors. google.comnih.gov
Exploration of Anticancer Alkylating Agent Analogues
The structural similarities of the pyrrolo[3,4-b]pyridin-5-one core to known anticancer agents have prompted its exploration in the design of new therapeutic analogues. For instance, the 1,3,5-triazine (B166579) ring, present in the anticancer alkylating agent altretamine, has been incorporated into the pyrrolo[3,4-b]pyridin-5-one framework. mdpi.com This highlights the versatility of the pyrrolo[3,4-b]pyridin-5-one system as a scaffold for developing novel anticancer drugs with potentially different mechanisms of action. mdpi.com
Neuropsychiatric and Neurological Disorders Research
Beyond cancer, derivatives of the 6H-pyrrolo[3,4-b]pyridin-5-ol scaffold have shown significant promise in the field of neuroscience, particularly as modulators of key receptors in the central nervous system.
Identification as Allosteric Modulators of the M4 Muscarinic Acetylcholine (B1216132) Receptor
A significant body of research has identified 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives as allosteric modulators of the M4 muscarinic acetylcholine receptor (mAChR). google.comepo.orggoogle.com These compounds act as positive allosteric modulators (PAMs), meaning they bind to a site on the receptor that is different from the primary (orthosteric) binding site for the natural neurotransmitter, acetylcholine. nih.gov By doing so, they can enhance the receptor's response to acetylcholine. nih.gov The development of selective M4 PAMs is a key strategy to overcome the challenges associated with non-selective muscarinic agonists, which often lead to undesirable side effects. google.comnih.gov
Potential for Treatment and Prevention of Associated Neurological and Psychiatric Conditions
The M4 muscarinic acetylcholine receptor is implicated in a variety of neurological and psychiatric disorders. google.comepo.org Activation of the M4 receptor is believed to have pro-cognitive and antipsychotic effects. epo.org Therefore, the development of M4 positive allosteric modulators based on the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold holds potential for the treatment and prevention of conditions such as Alzheimer's disease and schizophrenia. google.comgoogle.comepo.org By selectively modulating the M4 receptor, these compounds could offer a more targeted therapeutic approach with a potentially better side-effect profile than existing treatments. google.comnih.gov
Metabolic and Endocrine System Research
The unique structure of pyrrolo[3,4-b]pyridin-5-ol derivatives has made them attractive candidates for targeting key enzymes and pathways in metabolic and endocrine diseases, most notably in the context of diabetes and related conditions.
Investigation as Antidiabetic Agents (e.g., BMS-767778 Analogs)
The pyrrolo[3,4-b]pyridin-5-one scaffold is a central feature of a class of compounds investigated for their antidiabetic properties. A notable example is the development of analogs leading to the clinical candidate BMS-767778. nih.gov The optimization of this 5-oxopyrrolopyridine series was built upon structure-activity relationships (SARs) from related bicyclic series. nih.gov This research culminated in the identification of compound 2s, later named BMS-767778, which demonstrated a suitable profile for clinical progression in terms of activity, selectivity, efficacy, and pharmacokinetics. nih.gov The development of these analogs highlights the potential of the pyrrolo[3,4-b]pyridin-5-one core in creating effective antidiabetic agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Studies
A primary mechanism for the antidiabetic effect of this compound derivatives is the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, these compounds prolong the action of incretins, leading to increased insulin (B600854) secretion in a glucose-dependent manner.
Table 1: Profile of DPP-4 Inhibitor BMS-767778
| Compound Name | Chemical Structure | Key Finding | Citation |
|---|
Research into Enhanced Insulin Sensitivity
Beyond DPP-4 inhibition, research has explored the potential of related pyrrolopyridine structures to enhance insulin sensitivity directly. Studies on derivatives of the isomeric pyrrolo[3,4-c]pyridine scaffold have shown promising results. Specifically, 4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives were found to increase the insulin sensitivity of mouse adipocytes by 7.4% to 37.4%. nih.gov The activity was influenced by the substitution pattern on the phenoxy ring, with a substituent in the para position leading to increased activity. nih.gov These findings suggest that the broader pyrrolopyridine class of compounds may have multifaceted roles in metabolic regulation, including the direct enhancement of insulin action in peripheral tissues.
Anti-Infective and Immunomodulatory Research
The versatile pyrrolo[3,4-b]pyridin-5-ol scaffold has also been investigated for its potential in combating infectious diseases, with studies demonstrating activity against both viral and mycobacterial pathogens.
Antiviral Activity (e.g., SARS-CoV-2 Main Protease (Mpro) Inhibition)
In the search for treatments for COVID-19, the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus has been a prime target for antiviral drug development. researchgate.netfrontiersin.org The pyrrolo[3,4-b]pyridin-5-one core has been utilized in the synthesis of novel compounds aimed at inhibiting this crucial viral enzyme.
A series of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones were synthesized and evaluated for their in-vitro activity against human SARS-CoV-2. nih.gov Several of these compounds showed the potential to inhibit SARS-CoV-2 infection. nih.gov Notably, one compound (1e) demonstrated a significant reduction in viral activity during the initial stages of infection, suggesting a prophylactic potential. nih.govresearchgate.net Another compound (1d) was found to inhibit infection even after it had been established, indicating a potential therapeutic profile. nih.gov In silico docking studies supported these findings, suggesting that the compounds interact with the Mpro of SARS-CoV-2. researchgate.netnih.gov
Table 2: In Vitro Anti-SARS-CoV-2 Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives
| Compound | Type of Activity | Key Finding | Citation |
|---|---|---|---|
| Compound 1e | Prophylactic | Exhibited a significant reduction in viral activity at initial infection stages at a concentration of 10.0 μM. | nih.gov |
| Compound 1d | Therapeutic | Showed 53% inhibition of infection when added after infection was established. | nih.gov |
Antimycobacterial Activity
The global health threat of tuberculosis has driven research into new antimycobacterial agents. Derivatives of the related pyrrolo[3,4-c]pyridine scaffold have shown promise in this area. Specifically, pyrrolo[3,4-c]pyridine-3-one derivatives were synthesized and identified as new inhibitors of the M. tuberculosis InhA enzyme, which is a critical component of the mycobacterial cell wall synthesis pathway. nih.gov The inhibitory activity of these compounds was found to be dependent on the substitution pattern of a phenyl ring, with unsubstituted or meta-substituted derivatives showing the most activity. nih.gov This research points to the potential of the pyrrolopyridine framework in the development of novel treatments for tuberculosis.
Anti-Inflammatory Applications
The potential for pyrrolo[3,4-b]pyridine derivatives in the development of anti-inflammatory agents is an area of growing interest. The structural similarity of the pyrrolopyridine nucleus to purines and its ability to interact with various biological targets, such as kinases and other enzymes involved in the inflammatory cascade, underpins this interest. nih.govajol.info While specific studies on this compound are limited, research on related heterocyclic systems provides evidence for the anti-inflammatory potential of this class of compounds.
For instance, derivatives of the isomeric pyrrolo[3,4-c]pyridine scaffold have been evaluated for anti-inflammatory activity. One study reported that the compound 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione demonstrated a 26% reduction in inflammation in an in vivo model at a dose of 50 mg/kg. nih.gov Furthermore, research into other related fused heterocyclic systems, such as 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone, has identified compounds that exhibit superior inhibition of the cyclooxygenase-2 (COX-2) enzyme compared to the established anti-inflammatory drug Meloxicam. bohrium.com The pyrrole (B145914) ring itself is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin (B1215870) and ketorolac, highlighting the importance of this moiety in the design of anti-inflammatory agents. pensoft.net
These findings from related structures suggest that the this compound scaffold is a promising template for the design of new anti-inflammatory molecules. Future research will likely focus on synthesizing and testing specific derivatives for their ability to inhibit key inflammatory mediators.
Table 1: Anti-Inflammatory Activity of Selected Pyrrolopyridine-Related Derivatives
| Compound Name/Class | Scaffold | Key Findings | Reference |
| 2-((Tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione | Pyrrolo[3,4-c]pyridine | Showed 26% anti-inflammatory activity at 50 mg/kg (per os). | nih.gov |
| 1,3,4-Oxadiazole derivatives of Pyrrolo[3,4-d]pyridazinone | Pyrrolo[3,4-d]pyridazinone | Inhibit COX-2 isoform more effectively than Meloxicam. | bohrium.com |
| Pyrrolo[2,3-b]pyridines | Pyrrolo[2,3-b]pyridine | 6-oxopyrrolo[2,3-b]pyridine derivatives exerted excellent anti-inflammatory activity. | scirp.org |
Other Reported Biological Activities (e.g., Analgesic, Antiallergic, Antihypertensive)
Beyond anti-inflammatory effects, the broader class of pyrrolopyridines and their analogues has been explored for a variety of other potential therapeutic applications, including analgesic, antiallergic, and antihypertensive activities.
Analgesic Activity Numerous studies on pyrrole-fused heterocyclic systems have demonstrated significant pain-relieving properties. Derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones, for example, have shown potent analgesic effects in the writhing test, a model for visceral pain. nih.gov The most active compounds in one study, 34a and 34c , were effective at doses as low as 0.78 mg/kg. nih.gov Similarly, a novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, LASSBio-873 , was found to produce significant antinociceptive and antihyperalgesic effects in both the formalin and carrageenan-induced pain models. nih.gov The analgesic activity of LASSBio-873 was shown to be mediated through the cholinergic system. nih.gov These findings underscore the potential of the pyrrolopyridine framework in developing new analgesic drugs. pensoft.netresearchgate.netptfarm.pl
Antiallergic Activity The investigation of pyrrolopyridine derivatives for antiallergic properties is an emerging field. While direct evidence for this compound derivatives is scarce, related structures have shown promise. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been reported to possess antiallergic activity. ajol.info Additionally, synthetic compounds incorporating a pyrrolo[3,4-b]quinoline structure have been noted for their potential antiallergic effects, suggesting that the pyrrolo-pyridine core may contribute to this activity. tandfonline.com
Antihypertensive Activity The potential of pyrrolopyridine derivatives to lower blood pressure has also been investigated. A patent for pyrrolo[2,3-c]pyridine derivatives claims their utility as antihypertensive agents. google.com More specifically, research on pyrazolo[3,4-b]pyridine derivatives has led to the discovery of compounds with dual vasodilation and vascular remodeling inhibition effects, making them promising candidates for treating pulmonary arterial hypertension. nih.gov Furthermore, the pyrrolo[4,3,2-de]isoquinoline ring system, another structural relative, has been associated with antihypertensive activity. acs.org
Table 2: Other Biological Activities of Selected Pyrrolopyridine-Related Derivatives
| Activity | Compound/Class | Scaffold | Key Findings | Reference |
| Analgesic | 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Pyrrolo[3,4-c]pyridine | Strong analgesic activity in writhing test (ED₅₀ as low as 0.78 mg/kg). | nih.gov |
| Analgesic | LASSBio-873 | Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine | Reduced nociceptive behavior in the inflammatory phase of the formalin test. | nih.gov |
| Antiallergic | Pyrrolo[2,3-d]pyrimidine derivatives | Pyrrolo[2,3-d]pyrimidine | Reported to have antiallergic activity. | ajol.info |
| Antihypertensive | Pyrrolo[2,3-c]pyridine derivatives | Pyrrolo[2,3-c]pyridine | Claimed as useful antihypertensive agents in a patent. | google.com |
| Antihypertensive | Pyrazolo[3,4-b]pyridine derivatives | Pyrazolo[3,4-b]pyridine | Showed vasodilation and vascular remodeling inhibition for PAH treatment. | nih.gov |
Computational and in Silico Methodologies in Pyrrolo 3,4 B Pyridin 5 Ol Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrrolo[3,4-b]pyridin-5-ol derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various biological targets.
Research has employed molecular docking to investigate how polysubstituted pyrrolo[3,4-b]pyridin-5-ones interact with protein targets. For instance, in studies exploring their anticancer potential, αβ-tubulin was identified as a key biological target. nih.govnih.gov Docking simulations showed that these compounds fit into the active cavity of the αβ-tubulin protein. nih.gov Similarly, docking has been used to evaluate derivatives against the main protease (MPro) of SARS-CoV-2, revealing moderate to good binding energies and identifying potential candidates for antiviral activity. mdpi.com These in silico assays serve as a crucial preliminary step to understand the potential mechanisms of action before undertaking more resource-intensive in vitro and in vivo studies. nih.gov
The binding affinity of a ligand to its target is governed by various non-covalent interactions. For pyrrolo[3,4-b]pyridin-5-one derivatives, hydrophobic and aromatic interactions have been identified as critical determinants of their binding strength.
Analysis of docking results has consistently shown that strong hydrophobic interactions are a key feature of the binding between active pyrrolo[3,4-b]pyridin-5-ones and their target proteins, such as αβ-tubulin. nih.govnih.gov It has been determined that hydrophobic-aromatic moieties on these compounds play a crucial role in establishing stronger interactions within the ligand-target complex. nih.govnih.gov When compared to reference drugs like Paclitaxel, which presents more hydrophobic-aromatic sites, it was concluded that increasing the hydrophobicity of the pyrrolo[3,4-b]pyridin-5-one scaffold could lead to better coupling with the biological target. nih.gov Hydrophobicity surface analysis in studies targeting the SARS-CoV-2 MPro also confirmed that hydrophobic interactions are fundamental to the molecular coupling of these ligands. mdpi.com
Interactive Table: Key Interactions in Molecular Docking Studies
| Compound Class | Protein Target | Key Interactions Noted | Research Finding |
| Pyrrolo[3,4-b]pyridin-5-ones | αβ-tubulin | Hydrophobic, Aromatic | Hydrophobic-aromatic moieties are crucial for stronger ligand-target interactions. nih.govnih.gov |
| bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones | SARS-CoV-2 MPro | Hydrophobic | Hydrophobic interactions play a critical role in the molecular coupling between the ligand and the target. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com This approach is valuable for predicting the activity of newly designed molecules and for understanding which structural features are most important for their biological effects.
In the investigation of pyrrolo[3,4-b]pyridin-5-ones, QSAR studies have been performed to correlate the structural features of the compounds with their observed cytotoxic activity against various cancer cell lines, including SiHa, HeLa, and CaSki. nih.govnih.gov By building models that link molecular descriptors to biological outcomes, researchers can gain insights into the structure-activity landscape of this class of compounds. nih.gov Such models are essential for guiding the rational design of new derivatives with improved potency. rsc.org
A key outcome of QSAR analysis is the identification of specific molecular fragments, frameworks, and physicochemical properties (descriptors) that have the greatest influence on biological activity.
For pyrrolo[3,4-b]pyridin-5-ones, a QSAR study revealed that six-membered rings are the most significant molecular frameworks contributing to their cytotoxic effects against cervical cancer cell lines. nih.govnih.gov This finding was consistent across all the proposed models for the different cell lines studied, highlighting the importance of this structural feature. nih.gov The identification of such significant frameworks provides a clear direction for medicinal chemists, suggesting that modifications and substitutions on these core structures are most likely to impact the desired biological activity.
Pharmacophore Modeling for Identification of Potential Candidates
Pharmacophore modeling is another powerful in silico technique used in drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. This model can then be used as a 3D query to screen large databases of chemical compounds to identify new potential candidates that possess the required features.
Based on the interpretation of molecular docking results for active pyrrolo[3,4-b]pyridin-5-ones, a ligand-based pharmacophore model has been proposed. nih.govnih.gov The goal of this model is to discover additional polyheterocyclic candidates that could bind more strongly to the target, such as αβ-tubulin. nih.govnih.gov This approach leverages the structural information from known active compounds to guide the search for novel and diverse chemical entities with potentially enhanced biological activity.
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states, making it particularly useful for predicting and interpreting electronic absorption spectra. qnl.qaijcce.ac.ir
In the study of pyrrolo[3,4-b]pyridin-5-one derivatives, DFT and TD-DFT calculations have been employed to understand their photophysical properties. rsc.org These computational methods allow for the optimization of ground state geometries and the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). techscience.com This information is crucial for explaining the electronic behavior and reactivity of these molecules.
By using TD-DFT, researchers can calculate vertical excitation energies, which correspond to the absorption of light and the promotion of an electron from a lower energy orbital to a higher one. This allows for the simulation of UV-Vis absorption spectra and the assignment of specific electronic transitions. redalyc.org
For pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones, a subclass of these compounds, DFT and TD-DFT calculations have been used to investigate their dual-state emission properties. rsc.org The calculations confirmed the presence of weak but allowed electronic transitions involving both the pyrazole (B372694) and the pyrrolo[3,4-b]pyridin-5-one moieties. rsc.org This analysis helps to rationalize the experimental observations, such as large Stokes shifts and solid-state emission, which are often linked to processes like excited-state intramolecular proton transfer (ESIPT). rsc.org The calculations of HOMO and LUMO energies and their distribution provide a detailed picture of the electronic rearrangements that occur upon photoexcitation, which is fundamental to understanding the compound's photophysical behavior. redalyc.org
Computational Support for Plausible Reaction Mechanisms
The elucidation of reaction mechanisms is a cornerstone of synthetic organic chemistry, providing insights that enable the optimization of reaction conditions and the design of novel synthetic pathways. In the study of 6h-pyrrolo[3,4-b]pyridin-5-ol and its derivatives, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to corroborate and rationalize experimentally observed outcomes. These in silico methodologies offer a molecular-level understanding of the reaction coordinates, transition states, and intermediates involved in the formation of the pyrrolo[3,4-b]pyridin-5-one core.
A key synthetic route to pyrrolo[3,4-b]pyridin-5-ones involves a multi-step cascade process that typically begins with an Ugi-Zhu three-component reaction (UZ-3CR) to form a 5-aminooxazole intermediate. This intermediate then undergoes a subsequent cascade sequence involving an aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration when reacted with maleic anhydride. nih.govrsc.orgnih.govsciforum.net The complexity of this one-pot transformation, with the formation of multiple new bonds and stereocenters, makes it an ideal candidate for computational investigation to understand the underlying mechanistic details.
Several research articles confirm that the plausible reaction mechanism for the formation of the pyrrolo[3,4-b]pyridin-5-one scaffold through this cascade is supported by DFT calculations. nih.govfrontiersin.org A pivotal study in this area was conducted by Islas-Jácome and coworkers, who performed a detailed DFT analysis to delineate the selective reaction route for the construction of the pyrrolo[3,4-b]pyridin-5-one core from various 5-aminooxazoles and maleic anhydride. sciforum.netmdpi.com
The general mechanistic pathway, supported by these computational studies, can be summarized in the following key steps:
Ugi-Zhu Three-Component Reaction (UZ-3CR): The initial step involves the condensation of an aldehyde and an amine to form an imine. The subsequent α-addition of an isocyanide to the activated imine, followed by a non-prototropic chain-ring tautomerization, yields a 5-aminooxazole. nih.govsciforum.net
Aza-Diels-Alder Cycloaddition: The 5-aminooxazole then acts as the diene in an aza-Diels-Alder reaction with a dienophile, typically maleic anhydride. This step is often catalyzed by a Lewis acid. rsc.orgnih.gov
Cascade Sequence: The cycloaddition adduct undergoes a cascade of N-acylation, decarboxylation, and dehydration to yield the final aromatic pyrrolo[3,4-b]pyridin-5-one structure. rsc.orgnih.govsciforum.net
While the specific quantitative data from the DFT studies, such as activation energies and transition state geometries, are detailed within the primary literature, the collective findings provide strong theoretical backing for this proposed reaction pathway. The computational results help to explain the observed regioselectivity and stereoselectivity of the reaction and confirm the feasibility of the cascade process under the reported experimental conditions.
The table below outlines the key transformation steps in the synthesis of the pyrrolo[3,4-b]pyridin-5-one core and the role of computational studies in understanding each step.
| Step No. | Transformation | Role of Computational (DFT) Studies |
| 1 | Ugi-Zhu 3CR | Elucidation of the formation mechanism of the 5-aminooxazole intermediate. |
| 2 | Aza-Diels-Alder Cycloaddition | Confirmation of the cycloaddition pathway and analysis of the transition state. |
| 3 | N-Acylation/Decarboxylation | Modeling the intramolecular rearrangement and elimination of carbon dioxide. |
| 4 | Dehydration/Aromatization | Investigation of the final steps leading to the stable aromatic heterocycle. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrrolo 3,4 B Pyridin 5 Ol Derivatives
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity of pyrrolo[3,4-b]pyridin-5-ol derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core.
In a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones evaluated for their cytotoxic effects on breast cancer cell lines, the substituents played a crucial role in determining activity. nih.gov For instance, compound 1f , which contains a sulfur atom, demonstrated the highest biological activity against triple-negative breast cancer (TNBC) MDA-MB-231 cells, reducing cell viability even at the lowest concentration of 6.25 µM. nih.gov This suggests that the presence of sulfur can significantly enhance anticancer properties. nih.gov
Studies on other pyrrolopyridine isomers also highlight the importance of substituents. For example, in a series of pyrrolo[3,4-c]pyridine-1,3(2H)-diones, a phenoxy substituent at the 4-position was found to be a significant determinant of activity, increasing the insulin (B600854) sensitivity of mouse adipocytes. nih.gov Furthermore, an ester substituent at the 4-position and the distance between the pyrrolopyridine scaffold and a phenyl ring were critical for anti-HIV-1 activity. nih.gov
The table below summarizes the IC50 values of various pyrrolo[3,4-b]pyridin-5-one derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines, illustrating the impact of different substituents. nih.gov
an interactive data table based on the data in the text
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
|---|---|---|
| 1a | -2432.33696 | 114.998827 |
| 1b | 277.07712 | 89.7144132 |
| 1c | 554.323499 | 117.833333 |
| 1d | 331.476877 | 67.8459821 |
| 1e | 753.2345013 | 77.5989269 |
| 1f | 753.234501 | 14.8518557 |
| 1g | 158.183608 | 68.6064836 |
| 1h | 109.624029 | 75.5411255 |
| 1i | 123.0212854 | 59.4034271 |
| 1j | 159.288991 | 96.820554 |
| 1k | 187.18081 | 117.33474 |
Correlation Between Structural Features and Pharmacological Profiles
The pharmacological profile of pyrrolo[3,4-b]pyridin-5-ol derivatives is intrinsically linked to their structural features. The pyrrolo[3,4-b]pyridin-5-one core is considered a privileged aza-analogue of isoindolin-1-one (B1195906), a structural motif present in various natural and synthetic anticancer agents. mdpi.comnih.gov
The pattern of substituents on the pyridinone ring significantly influences the pharmacological properties and potential therapeutic applications. frontiersin.org For instance, in a study of 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines, only 4-alkylaminoethoxy derivatives exhibited strong cytotoxicity against cancer cell lines while leaving normal cells largely unaffected. semanticscholar.org This highlights the critical role of the substituent at the 4-position in defining the pharmacological profile.
Molecular docking studies have revealed that hydrophobic-aromatic moieties on these compounds play a key role in their interaction with biological targets like αβ-tubulin. nih.gov For example, the interactions of compounds 1f , 1h , and 1k with the AKT1 protein target involve π-stacking with the thiophene (B33073) attached to the nitrogen of the pyrrolo[3,4-b]pyridin-5-one nucleus and hydrogen bonding with the oxygen of the core. mdpi.com
Influence of Structural Modifications on Photophysical Properties
Structural modifications also have a profound effect on the photophysical properties of pyrrolo[3,4-b]pyridin-5-ol derivatives. These compounds have shown potential as fluorescent materials.
A series of pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones demonstrated intriguing photophysical properties, including large Stokes shifts and strong solid-state emission, which are attributed to an excited-state intramolecular proton transfer (ESIPT) mechanism. rsc.org This phenomenon is crucial for the development of dual-state emission luminogens that are effective in both solution and solid states. rsc.org
The specific substituents on the pyrrolo[3,4-b]pyridin-5-one core can be tailored to fine-tune these photophysical properties, opening up possibilities for their use in optoelectronics, bioimaging, and sensing applications. rsc.org
Strategic Bioisosteric Replacements in Drug Design
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to optimize lead compounds. ajptr.com Pyrrolopyridines, including the pyrrolo[3,4-b]pyridin-5-ol scaffold, are considered bioisosteres for a variety of other chemical structures, such as amides, pyridines, and phenol (B47542) rings. frontiersin.org
The pyrrolo[3,4-b]pyridin-5-one system itself is an N-sp2-containing surrogate of the naturally occurring isoindolin-1-one. mdpi.com This bioisosteric relationship is significant because isoindolin-1-one is a core structure in several anticancer agents. nih.govmdpi.com
The application of bioisosteric replacements can enhance potency and selectivity. For example, the replacement of hydrogen with fluorine, a common bioisosteric substitution, can significantly alter the electronic properties of a molecule and thereby its biological activity. nih.govu-tokyo.ac.jp In the context of pyrrolo[3,4-b]pyridin-5-ol derivatives, strategic bioisosteric replacements could be employed to improve pharmacokinetic properties, reduce toxicity, and enhance target engagement. researchgate.net
Emerging Research Directions and Advanced Applications
Development of BODIPY-Pyrrolo[3,4-b]pyridin-5-one Conjugates
The conjugation of 6h-Pyrrolo[3,4-b]pyridin-5-one with boron-dipyrromethene (BODIPY) dyes has led to the creation of novel fluorophores with unique photophysical properties and significant potential in biological imaging.
Investigation of Photophysical Properties and Tunability
Researchers have successfully synthesized a series of meso-phenyl BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates. These compounds exhibit interesting photophysical behaviors, including dual emission in dimethyl sulfoxide (DMSO), with distinct emission bands corresponding to the pyrrolo[3,4-b]pyridin-5-one and BODIPY moieties. frontiersin.orgresearchgate.net The UV-Vis spectra of these conjugates typically show two primary absorption bands around 285 nm and 506 nm, which are attributed to the pyrrolo[3,4-b]pyridin-5-one and the meso-phenyl-BODIPY core, respectively. frontiersin.org
The emission spectra of these conjugates display two distinct bands. The emission from the meso-phenyl BODIPY core is typically observed between 528 and 531 nm, while the pyrrolo[3,4-b]pyridin-5-one core emits between 438 and 450 nm. frontiersin.orgnih.gov The substituents on the conjugate can influence these photophysical properties. frontiersin.orgresearchgate.net For instance, the inclusion of a thiophene (B33073) moiety can lead to a bathochromic (red) shift in the absorption maxima. frontiersin.org
A key characteristic of these conjugates is their fluorescence response to changes in viscosity. frontiersin.orgnih.gov As fluorescent molecular rotors, their fluorescence intensity increases with rising viscosity. This is because, in highly viscous media, the intramolecular rotation that typically quenches fluorescence is restricted, leading to enhanced emission. frontiersin.org All synthesized compounds have demonstrated a linear relationship between fluorescence intensity and increasing viscosity in mixtures of DMSO and glycerol. frontiersin.orgresearchgate.net However, the fluorescence quantum yields are generally low, which is expected due to the unrestricted rotation of the BODIPY moiety in low-viscosity environments. frontiersin.org
| Compound | Pyrrolo[3,4-b]pyridin-5-one Absorption (nm) | meso-phenyl-BODIPY Absorption (nm) | Pyrrolo[3,4-b]pyridin-5-one Emission (nm) | meso-phenyl-BODIPY Emission (nm) |
|---|---|---|---|---|
| Conjugate Series | ~285 | ~506 | 438 - 450 | 528 - 531 |
Applications in Biological Imaging and Fluorescent Probes
The sensitivity of BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates to the microenvironment, particularly viscosity, makes them promising candidates for applications in biological imaging and as fluorescent probes. frontiersin.orgnih.gov Fluorescent viscosity probes are valuable tools for monitoring the intracellular environment, as abnormal changes in viscosity have been linked to various diseases. frontiersin.org The ability of these conjugates to exhibit a linear fluorescence response to viscosity changes allows for quantitative measurements. frontiersin.orgresearchgate.net
These molecules can function as fluorescent molecular rotors, which can be used to create probes for sensing changes in the microenvironment of cells and cellular organelles. frontiersin.org The development of such probes is a continuous area of research due to the high sensitivity of fluorescence to viscosity changes. frontiersin.org The dual emission properties of these conjugates could also be exploited for ratiometric sensing, which can provide more accurate and reliable measurements by minimizing the effects of environmental factors.
Exploration of Polyheterocycles in Optics Due to High π-Conjugation
Polyheterocyclic compounds, including derivatives of 6h-Pyrrolo[3,4-b]pyridin-5-ol, are of interest in the field of optics due to their high degree of π-conjugation. Extended π-conjugated systems are fundamental to the development of organic electronic and nonlinear optical materials. The delocalization of π-electrons in these molecules can lead to desirable optical properties, such as strong absorption and emission in the visible and near-infrared regions, and significant nonlinear optical responses.
While research into the specific optical applications of this compound is still emerging, the broader class of polyheterocyclic and pyrrole-based dyes has shown significant promise. For instance, certain BODIPY and aza-BODIPY systems have been investigated for their nonlinear optical properties. nih.govnih.gov Structural modifications, such as extending the π-conjugation, have been shown to dramatically alter these properties, converting a material from a saturable absorber to an efficient reverse saturable absorber. nih.govnih.gov This tunability is crucial for applications in optical limiting and other photonic devices.
The synthesis of new polyheterocyclic systems based on the pyrrolo[3,4-b]pyridin-5-one core is being explored with potential applications in optics in mind. nih.gov The high π-conjugation in these molecules suggests they could be valuable components in the design of novel organic optical materials. Further research is needed to fully characterize the optical properties of this compound derivatives and to explore their potential in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics.
Advanced Drug Discovery Strategies Leveraging the Pyrrolo[3,4-b]pyridin-5-ol Scaffold
The this compound scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This has made it an attractive starting point for the development of new therapeutic agents, particularly in the field of oncology.
A number of studies have focused on the synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones and their evaluation as potential anticancer agents. nih.govmdpi.com These compounds are considered aza-analogues of isoindolin-1-one (B1195906), a core structure found in several natural and synthetic anticancer agents. nih.govmdpi.com
In one study, a series of pyrrolo[3,4-b]pyridin-5-ones were synthesized and evaluated in vitro against the breast cancer cell lines MDA-MB-231 and MCF-7. mdpi.com One compound, in particular, exhibited a potent cytotoxic effect at a concentration of 6.25 μM. mdpi.com In silico docking studies suggested that these compounds could interact with key proteins involved in cancer progression, such as the serine/threonine kinase AKT1. mdpi.com
Another study investigated a series of 12 polysubstituted pyrrolo[3,4-b]pyridin-5-ones against human cervical carcinoma cell lines (SiHa, HeLa, and CaSki). nih.govnih.gov Three of the compounds showed significant cytotoxicity, with the HeLa cell line being the most sensitive. nih.govnih.gov Molecular docking studies suggested that these compounds may exert their anticancer effects by interacting with αβ-tubulin, a key component of the cellular cytoskeleton and a validated target for anticancer drugs. nih.gov The studies highlighted the importance of hydrophobic-aromatic moieties for strong interactions with the biological target. nih.gov
| Cell Line | Compound | Effective Concentration |
|---|---|---|
| MDA-MB-231 | Compound 1f | 6.25 µM |
| MCF-7 | Compound 1f | 6.25 µM |
Application of Green Chemistry Principles in the Synthesis of Pyrrolo[3,4-b]pyridin-5-ol Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce the environmental impact of chemical processes. While specific green synthesis protocols for this compound are not yet widely reported, the synthesis of related structures, such as isoindolinones and other pyrrole (B145914) derivatives, has been approached with green chemistry in mind.
One of the key strategies in green chemistry is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step, reducing waste and improving efficiency. mdpi.com The synthesis of pyrrolo[3,4-b]pyridin-5-ones has been achieved through a one-pot cascade process involving an Ugi three-component reaction (Ugi-3CR). nih.govmdpi.com This approach is inherently more atom-economical than traditional multi-step syntheses.
Other green chemistry principles that can be applied to the synthesis of these compounds include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. rsc.org For example, the use of microwave irradiation as a heat source can significantly reduce reaction times and energy consumption. mdpi.com The development of catalytic systems that can be easily recovered and reused is another important aspect of green synthesis. rsc.org Future research in this area will likely focus on developing more sustainable synthetic routes to this compound and its derivatives, incorporating a broader range of green chemistry principles.
Conclusion and Future Perspectives in 6h Pyrrolo 3,4 B Pyridin 5 Ol Research
Summary of Key Academic Contributions and Discoveries
Research into the 6h-pyrrolo[3,4-b]pyridin-5-ol/one scaffold has been marked by significant advancements in synthetic chemistry and preliminary biological evaluations. A pivotal contribution has been the development of efficient synthetic methodologies, particularly those employing multicomponent reactions (MCRs). nih.gov The Ugi-Zhu three-component reaction (UZ-3CR) has emerged as a powerful tool, enabling the one-pot synthesis of a diverse array of polysubstituted pyrrolo[3,4-b]pyridin-5-ones through a cascade process that includes an aza Diels-Alder reaction. nih.govmdpi.com This approach is celebrated for its efficiency and ability to rapidly generate molecular complexity from simple starting materials. mdpi.comnih.gov
The primary therapeutic area of investigation for these compounds has been oncology. Several studies have documented the in vitro cytotoxic effects of pyrrolo[3,4-b]pyridin-5-one derivatives against various human cancer cell lines, including breast (MDA-MB-231 and MCF-7) and cervical (SiHa, HeLa, and CaSki) carcinoma cell lines. mdpi.comnih.gov These discoveries have established the pyrrolo[3,4-b]pyridin-5-ol/one core as a "privileged" scaffold in the search for novel anticancer agents, warranting further exploration and development. nih.gov Additionally, some derivatives have been investigated for other potential therapeutic applications, such as inhibitors of dipeptidyldipeptidase-4 (DPP-4). nih.gov
| Key Research Area | Major Contributions & Discoveries | Relevant Findings |
| Synthetic Methodology | Development of one-pot multicomponent reactions (MCRs). nih.gov | The Ugi-Zhu 3-component reaction coupled with a cascade sequence (aza Diels-Alder/N-acylation/aromatization) allows for efficient synthesis. mdpi.com |
| Anticancer Activity | Identification of cytotoxic effects against various cancer cell lines. nih.gov | Derivatives have shown activity against breast and cervical cancer cell lines. mdpi.comnih.gov Compound 1f, a sulfur-containing derivative, was notably active against MDA-MB-231 breast cancer cells at low micromolar concentrations. mdpi.com |
| Scaffold Recognition | Establishment as an aza-analogue of isoindolin-1-one (B1195906). nih.gov | This connection links it to a core structure found in other natural and synthetic anticancer agents. nih.gov |
Identification of Unexplored Research Avenues and Persistent Challenges
Despite the progress, the research landscape for this compound remains nascent, with numerous avenues yet to be explored. A significant gap exists in the understanding of the specific biological roles of the -ol tautomer versus the -one form. Most studies focus on the synthesis and activity of the pyrrolo[3,4-b]pyridin-5-one, and the potential influence of the tautomeric equilibrium on biological activity is largely uninvestigated.
Unexplored Research Avenues:
Broader Biological Screening: The focus has been heavily on anticancer activity. A systematic evaluation of these compounds against other therapeutic targets, such as kinases, proteases, and G-protein coupled receptors, could reveal new applications.
Mechanism of Action Studies: For the derivatives showing anticancer effects, the precise molecular mechanisms remain to be elucidated. Identifying the specific cellular targets (like αβ-tubulin, as suggested by some in silico studies) is crucial for further development. nih.gov
Pharmacokinetic Profiling: There is a lack of comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. Such studies are essential to assess their drug-likeness and potential for in vivo efficacy.
Tautomer-Specific Research: Investigations designed to isolate, characterize, and evaluate the biological activity of the this compound tautomer specifically would provide deeper insights into structure-activity relationships.
Persistent Challenges:
Stereocontrol: For chiral derivatives, developing stereoselective synthetic methods is a significant hurdle that needs to be overcome to study the activity of individual enantiomers.
Solubility and Stability: As with many heterocyclic compounds, aqueous solubility and metabolic stability can be limiting factors for biological applications, requiring careful chemical modification to optimize these properties.
Opportunities for Rational Design and Development of Novel Chemical Entities
The existing body of work provides a solid foundation for the rational design of new chemical entities based on the this compound scaffold. Structure-activity relationship (SAR) studies, informed by both synthetic chemistry and computational modeling, are poised to drive the development of next-generation compounds with improved potency and selectivity.
Opportunities in this area include:
Scaffold Hopping and Hybridization: The pyrrolopyridine core can be combined with other pharmacophores to create hybrid molecules with dual or enhanced activity. For instance, merging fragments of known kinase inhibitors with the this compound nucleus could lead to novel targeted therapies.
Target-Focused Library Synthesis: Leveraging the efficiency of MCRs, focused libraries of compounds can be synthesized to probe specific biological targets. For example, by systematically varying the substituents, one could optimize interactions with the binding pocket of a particular enzyme, as suggested by molecular docking studies. mdpi.com
Computational Drug Design: In silico techniques such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can guide the design of new derivatives with predicted improvements in activity and pharmacokinetic properties. nih.gov Molecular docking has already been used to suggest that hydrophobic interactions are key for the binding of these compounds to targets like tubulin. nih.gov
Integration of Multidisciplinary Approaches for Comprehensive Understanding
A holistic understanding of this compound and its derivatives can only be achieved through the integration of multiple scientific disciplines. The synergy between synthetic chemistry, computational modeling, and cancer biology has already proven fruitful. mdpi.comnih.gov Future research should aim to strengthen and expand these collaborations.
Key Multidisciplinary Integrations:
Synthetic and Computational Chemistry: The continued partnership between synthetic chemists generating new compounds and computational chemists predicting their behavior will accelerate the discovery of lead molecules.
Structural Biology: Obtaining co-crystal structures of active compounds bound to their biological targets (e.g., enzymes or receptors) would provide invaluable atomic-level insights into their mechanism of action, paving the way for structure-based drug design.
Chemical Biology: The development of chemical probes based on the this compound scaffold could be used to identify novel biological targets and interrogate complex cellular pathways.
Materials Science: The unique heterocyclic structure of these compounds suggests they may possess interesting photophysical properties, opening up potential applications in materials science, such as in the development of fluorescent probes or organic light-emitting diodes (OLEDs). mdpi.com
By embracing these multidisciplinary strategies, the scientific community can unlock the full potential of the this compound scaffold, moving from promising preliminary findings to the development of novel therapeutics and advanced materials.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 6H-pyrrolo[3,4-b]pyridin-5-ol derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs), such as the Ugi-3CR/aza Diels-Alder/Click cascade, which allows rapid assembly of polysubstituted derivatives in a one-pot process . Optimization includes microwave-assisted heating to reduce reaction times and improve regioselectivity . Ammonium chloride has been shown to accelerate oxazole formation in toluene, enabling a four-component synthesis . Yield optimization involves solvent screening (e.g., methanol vs. toluene), temperature control, and catalyst loadings.
Q. How can tautomeric equilibria of pyrrolo[3,4-b]pyridin-5-one derivatives be characterized in solution?
- Methodological Answer : Tautomeric forms are identified using and NMR to observe proton shifts and coupling patterns, complemented by X-ray crystallography to confirm solid-state structures . For example, single-crystal X-ray analysis in resolved ambiguities between keto-enol tautomers, while NMR tracked equilibrium dynamics in solution .
Q. What analytical techniques are critical for confirming the structure and purity of synthesized derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular formulas, while , , and 2D NMR (e.g., COSY, HSQC) elucidate substitution patterns and regiochemistry . X-ray crystallography provides definitive structural confirmation . Purity is assessed via HPLC, and intermediates are monitored using TLC during multistep syntheses .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across different substituted derivatives?
- Methodological Answer : Discrepancies in cytotoxicity data (e.g., varying IC values against cervical cancer cell lines) are addressed through structure-activity relationship (SAR) studies. For instance, identified hydrophobic-aromatic moieties as critical for αβ-tubulin binding via docking studies. Quantitative SAR (QSAR) models further correlate six-membered ring frameworks with activity, guiding structural refinements .
Q. How do computational methods like molecular docking and QSAR contribute to understanding the αβ-tubulin binding of these compounds?
- Methodological Answer : Docking simulations (e.g., using AutoDock Vina) compare ligand interactions with αβ-tubulin’s paclitaxel-binding site. Hydrophobic interactions and π-stacking with residues like Phe272 and Val23 are quantified to prioritize derivatives . QSAR models integrate electronic (e.g., HOMO-LUMO) and steric descriptors to predict bioactivity, validated through leave-one-out cross-validation .
Q. How can reaction parameters be systematically varied to optimize domino processes in multicomponent syntheses?
- Methodological Answer : Domino processes (e.g., acylation/IMDA/retro-Michael cycloreversion) are optimized by adjusting solvent polarity (e.g., methanol for oxazole formation vs. xylene for retro-Michael steps) and catalyst stoichiometry . Reaction monitoring via in situ IR or LC-MS identifies rate-limiting steps, while temperature gradients improve cyclization efficiency .
Q. How does the choice of solvent and catalyst influence the outcome of aza-Diels-Alder reactions in forming the pyrrolopyridine core?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance dienophile reactivity in aza-Diels-Alder steps, while toluene promotes imine formation in MCRs . Ammonium chloride in toluene accelerates intermediate cyclization by acting as a mild acid catalyst, reducing side-product formation . Catalyst screening (e.g., Lewis acids like ZnCl) further modulates regioselectivity .
Key Methodological Insights
- Synthetic Design : Prioritize MCRs for rapid diversification .
- Data Validation : Cross-validate NMR/X-ray data to resolve structural ambiguities .
- Biological Evaluation : Use docking-guided SAR to reconcile activity discrepancies .
- Computational Integration : Combine QSAR and pharmacophore modeling for target prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
